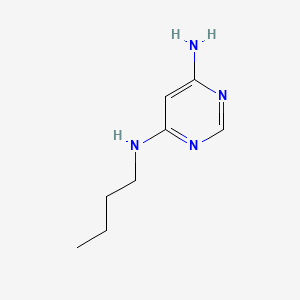

4-N-butylpyrimidine-4,6-diamine

Description

Structure

3D Structure

Properties

CAS No. |

108484-95-3 |

|---|---|

Molecular Formula |

C8H14N4 |

Molecular Weight |

166.228 |

IUPAC Name |

4-N-butylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C8H14N4/c1-2-3-4-10-8-5-7(9)11-6-12-8/h5-6H,2-4H2,1H3,(H3,9,10,11,12) |

InChI Key |

YWFSXHQXSMXXKK-UHFFFAOYSA-N |

SMILES |

CCCCNC1=NC=NC(=C1)N |

Synonyms |

N4-butyl-pyrimidine-4,6-diyldiamine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 N Butylpyrimidine 4,6 Diamine

Retrosynthetic Analysis of 4-N-butylpyrimidine-4,6-diamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthetic route.

Key Disconnections and Strategic Planning

The structure of this compound features a central pyrimidine (B1678525) ring substituted with two different amino groups. The most logical retrosynthetic strategy involves disconnections at the carbon-nitrogen bonds of the pyrimidine core.

Two primary disconnection strategies can be envisioned:

Strategy A: Sequential C-N Bond Disconnection. This approach focuses on the exocyclic amine groups. The primary target for disconnection is the C4-N bond of the butylamino group and the C6-N bond of the primary amino group. This leads back to a key intermediate, 4,6-dichloropyrimidine (B16783), and the corresponding amines: n-butylamine and ammonia (B1221849). This strategy relies on the differential reactivity of the chlorine atoms at the C4 and C6 positions, which allows for a stepwise and controlled introduction of the amine nucleophiles.

Strategy B: Ring Disconnection. This strategy involves breaking the bonds that form the pyrimidine ring itself. A classical approach for pyrimidine synthesis is the condensation of a 1,3-dielectrophile with a compound containing an N-C-N fragment. Disconnecting the N1-C6 and N3-C4 bonds leads back to guanidine (B92328) (providing the N1, C2, and N3 atoms and the C2-amino group) and a malonic acid derivative (providing C4, C5, and C6).

Precursor Identification and Availability

Based on the retrosynthetic analysis, several key precursors are identified. These molecules are generally accessible and serve as the foundational building blocks for the synthesis.

| Precursor | Role in Synthesis | General Availability |

| 4,6-Dichloropyrimidine | Key intermediate for sequential amination (Strategy A) | Commercially available from various chemical suppliers. |

| n-Butylamine | Source of the N-butylamino group at the C4 position. | Widely available and inexpensive commodity chemical. |

| Ammonia | Source of the primary amino group at the C6 position. | Available in various forms (gas, aqueous solution). |

| Guanidine | N-C-N synthon for ring formation (Strategy B). | Commercially available, typically as the hydrochloride or carbonate salt. |

| Malonates / Malononitrile (B47326) | 1,3-Dicarbonyl source for ring formation (Strategy B). | A wide variety of malonic acid esters and malononitrile are commercially available. |

Classical Synthetic Routes to Pyrimidine-4,6-diamines

Traditional methods for synthesizing the pyrimidine-4,6-diamine scaffold have been well-established for decades and remain synthetically valuable.

Cyclocondensation Approaches

The most fundamental approach to constructing the pyrimidine ring is through cyclocondensation reactions. The Pinner synthesis and its variations are classic examples used to create substituted pyrimidines. mdpi.com

The synthesis of a 4,6-diamino-type pyrimidine often begins with the condensation of guanidine with a malonic acid derivative. For instance, reacting guanidine with diethyl malonate in the presence of a base like sodium ethoxide leads to the formation of 2-amino-4,6-dihydroxypyrimidine. This intermediate is not the direct precursor but highlights the core ring-forming reaction. To achieve the desired diamine structure via cyclocondensation, a more direct route involves:

Condensation of guanidine with a suitable malonic derivative like malononitrile to yield 2,4,6-triaminopyrimidine (B127396).

Alternatively, starting from ethyl cyanoacetate (B8463686) and guanidine can produce 2,6-diamino-4-hydroxypyrimidine. google.com

The resulting hydroxy or amino pyrimidines would then require further functional group manipulations, such as chlorination of the hydroxyl group with phosphorus oxychloride (POCl₃) to form a chloropyrimidine intermediate, which can then undergo amination. google.com

Amination Reactions of Pyrimidine Scaffolds

A more direct and commonly employed method for synthesizing unsymmetrically substituted diaminopyrimidines is the sequential nucleophilic aromatic substitution (SNAr) of dihalopyrimidines. mdpi.com The starting material of choice is 4,6-dichloropyrimidine.

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring exhibit different reactivity towards nucleophiles, which can be exploited for regioselective synthesis. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C6 position. This allows for a stepwise reaction:

First Amination: Reaction of 4,6-dichloropyrimidine with one equivalent of n-butylamine, typically at low temperatures in a suitable solvent like ethanol (B145695) or isopropanol, preferentially yields 4-N-butyl-6-chloropyrimidine-4-amine.

Second Amination: The resulting mono-substituted intermediate is then subjected to amination with ammonia. This step often requires more forcing conditions (higher temperature and pressure, often in a sealed vessel or autoclave) to replace the less reactive chlorine atom at the C6 position, affording the final product, this compound. researchgate.net

The reverse sequence, reacting first with ammonia and then with n-butylamine, is also possible but may be less efficient due to the deactivating effect of the first amino group on the remaining chlorine atom. mdpi.com

Modern Synthetic Advancements Applied to this compound

While classical methods are robust, modern synthetic chemistry offers more efficient, milder, and often higher-yielding alternatives.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds. This methodology can be applied to the synthesis of this compound from 4,6-dichloropyrimidine. The use of a palladium catalyst with specialized phosphine (B1218219) ligands allows the amination to proceed under much milder conditions than traditional SNAr reactions. acs.org This can improve functional group tolerance and lead to higher yields, especially for less reactive substrates or sterically hindered amines. acs.orgnih.gov

A comparative overview of classical versus modern amination is presented below:

| Feature | Classical SNAr Amination | Pd-Catalyzed Buchwald-Hartwig Amination |

| Catalyst | Typically uncatalyzed. | Palladium(0) complex with a phosphine ligand (e.g., BINAP, DavePhos). mdpi.comacs.org |

| Reaction Conditions | Often requires high temperatures, pressure, and/or strong bases. researchgate.net | Milder conditions (lower temperatures, weaker bases like K₃PO₄ or Cs₂CO₃). acs.org |

| Selectivity | Relies on the inherent electronic differences between C4 and C6 positions. | Can be tuned by the choice of ligand and reaction conditions. |

| Substrate Scope | Can be limited by the reactivity of the amine and the halopyrimidine. | Generally broader scope, effective for a wider range of amines. |

Furthermore, techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times for the amination of halopyrimidines, turning lengthy, multi-hour refluxing procedures into reactions that complete in minutes. researchgate.net Multicomponent reactions, where three or more reactants combine in a single step to form the product, represent another modern strategy. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a highly efficient and sustainable approach to building decorated pyrimidine cores. acs.org

Catalytic Methods in Pyrimidine Functionalization

Catalytic methods have revolutionized the synthesis of complex pyrimidine derivatives by enabling the direct functionalization of the pyrimidine core. These reactions, often mediated by transition metals or small organic molecules (organocatalysts), allow for the precise introduction of various substituents onto the heterocyclic ring, which is crucial for tuning the molecule's biological activity.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential for synthesizing substituted pyrimidines like this compound. wikipedia.orgwalisongo.ac.id A common strategy involves starting with a dihalopyrimidine, such as 4,6-dichloropyrimidine, and sequentially substituting the halogen atoms.

The Suzuki-Miyaura coupling , which couples an organoboron compound with an organohalide, is a versatile method for creating C-C bonds. Research has demonstrated an effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) to produce diarylated pyrimidines. walisongo.ac.id This highlights the potential for selectively functionalizing dihalopyrimidines.

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. jk-sci.comuobasrah.edu.iq This reaction is tolerant of many functional groups and proceeds under mild conditions, making it suitable for the late-stage functionalization of complex molecules. uobasrah.edu.iq Its application to dihalopyrimidines allows for the introduction of alkynyl groups, which can be further elaborated. vulcanchem.comrug.nl

The Buchwald-Hartwig amination is arguably the most direct catalytic method for synthesizing the target molecule. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgrsc.org It has become a cornerstone of medicinal chemistry for its broad substrate scope and functional group tolerance, largely replacing harsher, classical methods. wikipedia.org The synthesis of this compound could be envisioned via a sequential Buchwald-Hartwig amination of 4,6-dichloropyrimidine, first with butylamine (B146782) and subsequently with ammonia or a protected equivalent. Studies have successfully applied this reaction to produce various aminopyrimidines and related heterocyclic systems. nih.govthieme-connect.com

| Reaction | Catalyst/Reagents | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Organoboron compound | Carbon-Carbon (Aryl-Aryl) | Wide functional group tolerance; effective for diarylation of pyrimidines. walisongo.ac.id |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Amine base, Terminal alkyne | Carbon-Carbon (Aryl-Alkyne) | Mild reaction conditions; useful for introducing alkynyl moieties. jk-sci.comuobasrah.edu.iq |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., phosphine-based), Base, Amine | Carbon-Nitrogen (Aryl-Amine) | Direct route to aryl amines; broad scope for amines and aryl halides. wikipedia.orgthieme-connect.com |

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. tib.eunih.gov These catalysts can promote a wide range of transformations, including the construction and functionalization of heterocyclic rings like pyrimidine. nih.govCurrent time information in Vanderburgh County, US. For instance, chiral primary amines incorporating a pyrimidine unit have been developed as effective organocatalysts for asymmetric Michael additions. tib.eu While direct synthesis of this compound using organocatalysis is not prominently documented, the principles of organocatalysis are applied to create complex chiral pyrimidine nucleosides and other derivatives, demonstrating the potential of this metal-free approach. Current time information in Vanderburgh County, US.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In pyrimidine synthesis, this has led to the development of cleaner, more efficient methods such as solvent-free reactions and the use of alternative energy sources like microwaves.

Performing reactions without a solvent, or under solvent-free conditions, offers significant environmental and economic advantages, including reduced waste, easier product purification, and often milder reaction conditions. researchgate.net Several protocols for pyrimidine synthesis have been developed that operate under these conditions. researchgate.netnih.gov One common approach is the multicomponent reaction where, for example, ketones, ammonium (B1175870) acetate (B1210297), and other reagents are combined and heated without a solvent to produce the pyrimidine core. nih.gov Another method involves the base-catalyzed trimerization of N-cyanomethylazoles under solvent-free conditions to yield highly substituted aminopyrimidines. These techniques exemplify efficient and environmentally friendly routes to the pyrimidine scaffold.

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. The synthesis of various pyrimidine derivatives has been successfully accelerated using this technology. Microwave-assisted methods have been reported for the synthesis of 2-amino-4-chloro-pyrimidine derivatives and for the displacement of sulfone groups on the pyrimidine ring with various nucleophiles under high-temperature sealed-vessel conditions. This rapid heating technology is particularly valuable for reactions involving unreactive nucleophiles, providing a high-speed pathway to functionalized pyrimidines.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, superior heat and mass transfer, and improved scalability. This technology is increasingly being applied to the synthesis of active pharmaceutical ingredients and other valuable compounds. A two-step, one-flow protocol for the synthesis of 4,6-disubstituted pyrimidines has been developed, demonstrating the power of this approach. In this process, a starting material like 4,6-dichloropyrimidine is passed through a heated reactor with a first nucleophile (e.g., an aromatic amine) and then directly mixed with a second nucleophile to complete the synthesis in a continuous fashion, achieving good yields in minutes. This method provides a highly efficient and automated strategy for constructing libraries of compounds like this compound.

| Methodology | Key Principle | Reported Advantages | Example Application |

|---|---|---|---|

| Solvent-Free Synthesis | Elimination of volatile organic solvents. | Reduced waste, high efficiency, easy purification. researchgate.net | Three-component synthesis of pyrimidines from ketones and ammonium acetate. nih.gov |

| Microwave-Assisted Synthesis | Rapid, uniform heating using microwave energy. | Drastically reduced reaction times, improved yields. | Rapid synthesis of 2-amino-4-arylpyrimidine derivatives. |

| Flow Chemistry | Continuous processing in a microreactor. | Enhanced safety, scalability, automation, rapid optimization. | Two-step synthesis of 4,6-disubstituted pyrimidines from 4,6-dichloropyrimidine. |

Multicomponent Reactions (MCRs) for Pyrimidine Synthesis

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.netresearchgate.net This strategy minimizes the need to isolate and purify intermediates, thereby reducing solvent waste, time, and costs, which aligns with the principles of green chemistry. nih.govnih.gov MCRs have gained significant traction in the synthesis of heterocyclic compounds, including various pyrimidine derivatives. researchgate.netnih.govrsc.org

The synthesis of the pyrimidine core via MCRs often involves the condensation of an amidine-containing compound with a 1,3-dielectrophilic species. For the synthesis of 4,6-diaminopyrimidine (B116622) structures, guanidine is a common and effective starting material, providing the N-C-N fragment and the amino group at the 2-position.

A prevalent strategy for constructing the pyrimidine ring is the reaction between amidines and α,β-unsaturated ketones or aldehydes. psu.edu This process typically proceeds through a [3+3] annulation-oxidation sequence. psu.edu Another powerful MCR is the Biginelli reaction and its variations, which traditionally combine an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. While not directly yielding 4,6-diaminopyrimidines, the principles can be adapted. For instance, using guanidine and a suitable three-carbon synthon with appropriate functional groups could theoretically lead to the desired pyrimidine scaffold.

While a specific one-pot MCR for this compound is not extensively documented, a hypothetical pathway can be proposed based on established methodologies for analogous structures like 6-aryl-2,4-diaminopyrimidines. researchgate.net Such a reaction could involve the condensation of guanidine with a β-dicarbonyl compound or a suitable equivalent that incorporates the butylamino group at the desired position. The key is the selection of a three-carbon component that already contains the C4-butylamino substituent or can be selectively functionalized in a subsequent or tandem step.

The table below summarizes examples of multicomponent reactions used for the synthesis of various pyrimidine and fused pyrimidine derivatives, illustrating the diversity of catalysts and conditions employed.

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reactants | Catalyst/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|

| Barbituric acid, malononitrile, aryl aldehydes | Free-catalyst, heating | Tetrahydro-2H-pyranopyrimidines | 82-97% | rsc.org |

| Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | Tetra-n-butylammonium bromide (TBAB) / Ethanol | Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives | 73-95% | scielo.org.mx |

| Substituted chalcone, benzamidine (B55565) hydrochloride | Choline hydroxide | Substituted pyrimidines | Up to 90% | psu.edu |

| Benzaldehydes, ethyl acetoacetate, hydroxylamine (B1172632) hydrochloride | DABCO-functionalized dicationic ionic liquid / Water | Tetrahydrobenzo[b]pyrans | Not specified | researchgate.net |

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, a robust purification and isolation strategy is essential to obtain the compound with the high degree of purity required for analytical characterization and further applications. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the physicochemical properties of the target compound, such as its polarity and solubility.

Recrystallization Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. researchgate.net The process involves dissolving the crude product in a suitable hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Impurities are either insoluble in the hot solvent and can be filtered off, or they remain soluble as the solution cools. For pyrimidine derivatives, ethanol is a frequently reported solvent for recrystallization, often yielding high-purity crystalline products upon cooling. researchgate.netscielo.org.mxmdpi.com The selection of an appropriate solvent or solvent system is critical for maximizing recovery and purity.

Chromatographic Methods Chromatography encompasses a range of powerful separation techniques based on the differential partitioning of components between a stationary phase and a mobile phase.

Column Chromatography: This is the most common chromatographic method for the purification of organic compounds in a laboratory setting. nih.govscispace.com For pyrimidine derivatives, silica (B1680970) gel is a standard stationary phase. psu.edunih.gov The mobile phase, typically a mixture of solvents like ethyl acetate and hexanes, is chosen to achieve optimal separation of the target compound from byproducts and unreacted starting materials. nih.govscispace.com The progress of the separation is often monitored by thin-layer chromatography (TLC). scielo.org.mx

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and speed compared to standard column chromatography. It is particularly useful for isolating highly pure samples and for analytical quantification. acs.org For the separation of complex mixtures containing purine (B94841) and pyrimidine bases, multistep HPLC using columns with different stationary phases has proven effective. acs.org

Ion-Exchange Chromatography (IC): Given the basic nature of the amino groups in this compound, ion-exchange chromatography is a highly suitable purification method. This technique separates molecules based on their net charge. Cation-exchange resins, such as Dowex 50, can be used to separate mixtures of purines and pyrimidines by eluting the components with an acidic solution. researchgate.net

Hydrophilic Interaction Chromatography (HILIC): HILIC is a variant of normal-phase liquid chromatography that is effective for separating polar and hydrophilic compounds. It has been successfully applied to the separation of purine and pyrimidine bases and nucleosides. nih.gov This method uses a polar stationary phase (e.g., ZIC-HILIC or TSKgel Amide-80) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a smaller amount of an aqueous buffer. nih.gov

The following table compares various purification techniques applicable to pyrimidine derivatives.

Table 2: Comparison of Purification Techniques for Pyrimidine Derivatives

| Technique | Stationary Phase | Mobile Phase Principle | Application | Reference |

|---|---|---|---|---|

| Recrystallization | N/A (Solid state) | Differential solubility in a solvent at different temperatures. | Bulk purification of solid crude products. | scielo.org.mxmdpi.com |

| Column Chromatography | Silica Gel | Partitioning based on polarity. | General purification of reaction mixtures. | psu.edunih.govscispace.com |

| Ion-Exchange Chromatography | Cation-exchange resin (e.g., Dowex 50) | Separation based on net charge. | Purification of basic compounds like pyrimidines from complex mixtures. | researchgate.net |

| HILIC | ZIC-HILIC, TSKgel Amide-80 | Partitioning of polar analytes from a less polar mobile phase into a hydrated stationary phase. | Separation of polar pyrimidines, nucleosides, and bases. | nih.gov |

| Paper Chromatography | Whatman No. 4 filter paper | Partitioning between a stationary aqueous phase and a mobile organic solvent phase. | Qualitative analysis and separation of purine and pyrimidine derivatives. | scispace.com |

Derivatization Strategies and Analogue Synthesis Based on the 4 N Butylpyrimidine 4,6 Diamine Scaffold

Rational Design of 4-N-butylpyrimidine-4,6-diamine Analogues

The rational design of analogues of this compound is a scientifically driven process that utilizes computational and medicinal chemistry principles to predict how structural changes will affect the molecule's properties. tandfonline.comnih.govrsc.org This approach allows for the targeted synthesis of compounds with potentially enhanced efficacy and better pharmacokinetic profiles. tandfonline.comnih.gov

Structural Modification Strategies

A primary strategy in the rational design of new analogues involves the systematic structural modification of the this compound core. iiarjournals.orgnih.gov These modifications are intended to fine-tune the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capabilities, which in turn can influence its biological activity. ontosight.ai

Key areas for modification include:

The Pyrimidine (B1678525) Ring: Substitutions can be introduced at various positions on the pyrimidine ring. For instance, introducing a thiomethyl group at the C-2 position or an amino group at the C-5 position has been explored in related 2,4-diaminopyrimidine (B92962) derivatives. iiarjournals.orgnih.gov

The Amino Groups: The amino groups at positions 4 and 6 are common targets for derivatization. These groups can be alkylated, acylated, or otherwise modified to explore their role in target binding. However, in some related series, substitutions at the N(6) position were not well tolerated. nih.gov

The N-butyl Group: Alterations to the N-butyl group, such as changing its length, introducing branching, or replacing it with cyclic structures, can significantly impact the compound's interaction with its biological target. iiarjournals.orgnih.gov

The following table provides examples of structural modifications made to related diaminopyrimidine scaffolds and their rationales:

| Modification Site | Type of Modification | Rationale |

| C-2 of Pyrimidine Ring | Introduction of a thiomethyl group | To investigate the impact on protein kinase inhibition. iiarjournals.orgnih.gov |

| C-5 of Pyrimidine Ring | Introduction of an amino group | To shift activity from antiviral to antitumor. iiarjournals.orgnih.gov |

| N-butyl Group Analogue | Variation of alkyl group and ring size of a cycloalkyl group | To explore the impact on biological activity. iiarjournals.orgnih.gov |

| N-butyl Group Analogue | Replacement of a phenylalkyl group with a 3,4,5-trimethoxyphenylalkyl group | To enhance antitumor activities. iiarjournals.orgnih.gov |

Isosteric Replacement Approaches

For the this compound scaffold, isosteric replacement could be applied in several ways:

Ring System Replacement: The pyrimidine ring could be replaced by other heterocyclic systems like pyridine (B92270), which has been shown to sometimes increase potency in related series. lookchem.comrsc.org Another potential isostere for the pyrimidine ring is a triazine ring. nih.gov

Functional Group Replacement: Specific functional groups on the pyrimidine ring can be replaced. For example, a 5-nitroso group has been replaced with an isosteric 5-formyl group in a related series of 2,6-diaminopyrimidines. nih.govncl.ac.uk

Atom Replacement: The replacement of a carbon-carbon bond with a boron-nitrogen (BN) bond is an emerging strategy in medicinal chemistry to expand chemical space and alter molecular properties. nih.govrsc.org

Synthesis of Substituted Pyrimidine-4,6-diamines from this compound

The synthesis of novel derivatives often begins with the this compound molecule as a starting material or a related precursor. tandfonline.comnih.gov A variety of synthetic transformations can be employed to introduce new functional groups and build molecular diversity.

Modification at the Pyrimidine Ring Positions

The pyrimidine ring itself offers several positions for chemical modification. The carbon atoms at the 2- and 5-positions are potential sites for introducing new substituents. nih.gov For instance, in related pyrimidine structures, a chlorine atom at the 4-position can serve as a leaving group for nucleophilic substitution, allowing for the introduction of various amines. ontosight.ai

A general approach to synthesizing substituted pyrimidines involves starting with a multiply substituted precursor, such as 2,4,6-trichloropyrimidine. nih.gov Sequential nucleophilic substitution reactions with different amines can be used to build up the desired substitution pattern. nih.gov Microwave-assisted synthesis has been shown to accelerate these reactions. nih.gov

Functionalization of the N-butyl Group

The N-butyl group is another site for chemical modification, although direct C-H functionalization can be challenging. mdpi.comacs.org Strategies for modifying alkyl chains on heterocyclic systems often involve indirect methods. For example, if a hydroxyl group were present on the butyl chain, it could be esterified or etherified to introduce new functionalities. iiarjournals.orgnih.gov The synthesis of analogues with different N-alkyl groups often involves starting from a common precursor and introducing the desired alkylamine during the synthesis of the pyrimidine core. nih.govresearchgate.net

Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry provides a powerful platform for the high-throughput synthesis of large libraries of related compounds, which is invaluable for the rapid exploration of structure-activity relationships. scispace.comcore.ac.uk Solution-phase parallel synthesis has been successfully employed to generate extensive libraries of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a related heterocyclic system. scispace.com

This approach typically involves a series of key reactions to assemble the core scaffold, followed by diversification steps where a variety of building blocks are introduced. scispace.com For a this compound library, this could involve:

Synthesis of a common pyrimidine precursor.

Parallel reaction of the precursor with a diverse set of reagents to modify specific positions on the molecule. For example, reacting a chlorinated pyrimidine with a library of different amines. researchgate.netnih.gov

The use of automated or semi-automated synthesizers can facilitate the rapid production of these libraries, and purification can often be streamlined through crystallization or other parallel techniques. scispace.com The resulting libraries can then be screened for their biological activity to identify promising lead compounds.

Regioselectivity and Chemoselectivity in Derivatization Reactions

The derivatization of the this compound scaffold presents a multifaceted challenge due to the presence of multiple reactive sites. The regioselectivity and chemoselectivity of reactions are paramount in achieving the desired molecular architecture for targeted applications. The pyrimidine ring itself, along with the two amino groups, offers several positions for functionalization.

The pyrimidine core, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly at the C2 and C5 positions. The existing amino substituents at C4 and C6 significantly influence the reactivity of the ring. The C5 position is the most likely site for electrophilic substitution, a common reaction in pyrimidine chemistry.

The two amino groups, the primary amine at C6 and the secondary N-butylamino group at C4, exhibit different nucleophilic characteristics. The primary amino group is generally more reactive towards electrophiles than the sterically hindered and electronically modified secondary amino group. This difference in reactivity can be exploited for selective derivatization.

Electrophilic Substitution on the Pyrimidine Ring:

Electrophilic substitution reactions, such as halogenation, nitration, and formylation, are expected to occur preferentially at the C5 position of the pyrimidine ring. This is a well-established principle in the chemistry of 4,6-diaminopyrimidines. The amino groups at C4 and C6 are strong activating groups, directing electrophiles to the C5 position.

A representative example is the Vilsmeier-Haack reaction, which introduces a formyl group at the C5 position. This reaction typically involves treating the pyrimidine derivative with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .

Table 1: Hypothetical Regioselective Electrophilic Substitution at C5

| Electrophile | Reagents | Expected Major Product |

| Bromine | Br₂ in acetic acid | 5-Bromo-4-N-butylpyrimidine-4,6-diamine |

| Nitronium ion | HNO₃/H₂SO₄ | 4-N-butyl-5-nitropyrimidine-4,6-diamine |

| Formyl cation | POCl₃, DMF | 4-N-butyl-4,6-diaminopyrimidine-5-carbaldehyde |

Nucleophilic Substitution at the Pyrimidine Ring:

While the this compound scaffold itself is not primed for nucleophilic aromatic substitution, derivatization of the hydroxyl precursors can lead to halo-pyrimidines that are excellent substrates for such reactions. For instance, starting from a dihydroxypyrimidine and converting the hydroxyl groups to chloro groups at the C4 and C6 positions allows for subsequent regioselective amination. Studies on 4,6-dichloropyrimidines have shown that reactions with amines can be controlled to achieve mono- or di-substitution researchgate.net. The relative reactivity of the C4 and C6 positions can be influenced by the steric and electronic nature of the incoming nucleophile and the reaction conditions acs.org.

Derivatization of the Amino Groups:

The differential reactivity of the primary and secondary amino groups is a key factor in the chemoselective derivatization of this compound.

Acylation Reactions: Acylation with acid chlorides or anhydrides is expected to occur preferentially at the more nucleophilic and less sterically hindered primary amino group at the C6 position. By carefully controlling the stoichiometry of the acylating agent and the reaction temperature, selective mono-acylation can be achieved.

Alkylation Reactions: Similar to acylation, alkylation with alkyl halides would likely favor the primary amino group. However, over-alkylation to form a tertiary amine and potential N-alkylation of the pyrimidine ring are possible side reactions that need to be controlled.

Reactions with Isocyanates and Isothiocyanates: These reagents will react with the amino groups to form urea (B33335) and thiourea (B124793) derivatives, respectively. Again, the primary amino group is the more probable site of initial attack.

Table 2: Hypothetical Chemoselective Derivatization of Amino Groups

| Reagent Type | Example Reagent | Expected Major Product (under kinetic control) |

| Acylating Agent | Acetyl chloride | N-(4-amino-6-(butylamino)pyrimidin-2-yl)acetamide |

| Alkylating Agent | Methyl iodide | 4-N-butyl-N6-methylpyrimidine-4,6-diamine |

| Isocyanate | Phenyl isocyanate | 1-(4-amino-6-(butylamino)pyrimidin-2-yl)-3-phenylurea |

The synthesis of a complex derivative, N4-((2S,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-yl)-N6-butylpyrimidine-4,6-diamine, has been reported in the patent literature, indicating the feasibility of derivatizing the amino groups of a butylpyrimidine-diamine scaffold researchgate.net. While the specific reaction details for the introduction of the complex substituent are not provided, it underscores the utility of this scaffold in medicinal chemistry.

Theoretical and Computational Chemistry Approaches Applied to 4 N Butylpyrimidine 4,6 Diamine

Electronic Structure Calculations of 4-N-butylpyrimidine-4,6-diamine

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity, stability, and spectroscopic properties. These calculations solve the Schrödinger equation, or a simplified form of it, for the molecule of interest.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry and has become a standard tool for studying medium to large-sized organic molecules. uu.nl Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the much simpler electron density. This approach offers a favorable balance between computational accuracy and cost, making it suitable for investigating molecules like this compound. uu.nlmdpi.com DFT calculations can predict various properties, including optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). uu.nlnih.gov

A critical aspect of DFT is the choice of the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons. acs.orgnih.gov The accuracy of DFT results is highly dependent on the selected functional. nih.gov Functionals are broadly categorized as follows:

Generalized Gradient Approximation (GGA): Functionals like PBE and BLYP consider the electron density and its gradient. researchgate.net They are computationally efficient but can sometimes underestimate energy gaps. acs.org

Hybrid Functionals: These functionals, such as the popular B3LYP, incorporate a portion of the exact Hartree-Fock (HF) exchange, which can improve the description of the electronic structure. acs.orgnih.gov The amount of exact exchange can be tuned to better match experimental data for specific systems. nih.gov

Range-Separated Hybrid Functionals: Functionals like CAM-B3LYP are designed to provide more accurate results for excited states and long-range interactions. researchgate.net

The selection of an appropriate functional is a crucial step in studying a molecule like this compound, as it directly influences the calculated electronic properties. acs.org Hybrid functionals are often a good starting point for obtaining reliable geometric and electronic data for organic molecules. rsc.org

Table 1: Common Exchange-Correlation Functionals in DFT

| Functional Type | Examples | General Characteristics |

|---|---|---|

| GGA | PBE, BLYP | Computationally efficient, good for geometries. May underestimate reaction barriers and band gaps. acs.orgresearchgate.net |

| Hybrid | B3LYP, PBE0, TPSSh | Versatile and widely used, offering a good balance of accuracy and cost for a wide range of properties. acs.orgnih.gov |

| Range-Separated | CAM-B3LYP, ωB97XD | Improved performance for charge-transfer excitations, non-covalent interactions, and electronic spectra. researchgate.net |

This table provides a general overview of functional types and is not based on specific calculations for this compound.

In computational chemistry, a basis set is a set of mathematical functions used to build molecular orbitals. The choice of basis set is another critical factor that affects the accuracy and cost of a calculation. Larger basis sets include more functions to describe the orbitals of each atom, leading to higher accuracy but also significantly increasing computational time.

Commonly used basis sets include:

Pople-style basis sets: Such as 6-31G(d,p), they are computationally economical and widely used for organic molecules. The "(d,p)" notation indicates the addition of polarization functions, which are important for describing chemical bonds accurately. rsc.org

Dunning's correlation-consistent basis sets: Such as cc-pVDZ and cc-pVTZ, these are designed to systematically converge towards the complete basis set limit.

Ahlrichs' basis sets: Such as def2-TZVP, these are also widely employed and known for their efficiency and accuracy across the periodic table. nih.govrptu.de

For this compound, a basis set like 6-31G(d,p) or def2-TZVP would likely provide a good starting point for geometry optimization and electronic property calculations, balancing accuracy with computational feasibility. rsc.orgescholarship.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data in the form of parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While ab initio methods, particularly high-level ones like CCSD(T), can be more accurate than DFT, they are also much more computationally demanding. nih.gov Their use for a molecule the size of this compound might be restricted to benchmarking specific properties or for smaller model systems.

Semi-empirical methods, such as PM3, are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data to simplify the calculations. nih.govcore.ac.uk This makes them significantly faster than DFT or ab initio methods. core.ac.uk While less accurate, they are useful for preliminary calculations on very large systems or for initial explorations of the potential energy surface, such as in the early stages of a conformational search, before refining the results with a more rigorous method like DFT. nih.gov

Density Functional Theory (DFT) Studies

Conformational Analysis of this compound

Conformational analysis is a crucial first step in the theoretical study of flexible molecules. nih.gov this compound possesses conformational flexibility primarily due to the rotation around the single bonds within its N-butyl group. Different spatial arrangements of this chain, or conformers, can have different energies.

Identifying the most stable conformer (the global minimum on the potential energy surface) is essential because this is the structure that is most likely to be observed experimentally. All subsequent electronic structure calculations to determine properties like HOMO/LUMO energies or simulated spectra should be performed on this optimized, lowest-energy geometry to ensure the results are meaningful. nih.gov Computational methods can systematically rotate the flexible bonds and calculate the energy of each resulting conformation to identify the most stable arrangement. nih.gov For a molecule like 2,5-ditert-butylpyrimidine-4,6-diamine, the rotatable bonds of the alkyl groups are a key determinant of its 3D structure. nih.gov

Table 2: Rotatable Bonds in this compound for Conformational Analysis

| Bond | Description |

|---|---|

| C4—N(butyl) | Rotation of the entire butyl group relative to the pyrimidine (B1678525) ring. |

| N(butyl)—C1' | Torsion angle defining the first part of the butyl chain. |

| C1'—C2' | Torsion angle defining the middle of the butyl chain. |

This table identifies the key dihedral angles that would be investigated in a standard computational conformational analysis of the molecule.

Potential Energy Surface Exploration

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. acs.org Exploration of the PES for this compound would involve locating energy minima, which correspond to stable conformations of the molecule, and saddle points, which represent transition states between these conformations.

This exploration is typically initiated by performing geometry optimization, where computational methods, such as Density Functional Theory (DFT), are used to find the lowest energy arrangement of the atoms. mdpi.com For a flexible molecule like this compound, with its butyl group, multiple low-energy conformations (rotamers) are expected. Identifying these would involve systematic or stochastic conformational searches. The relative energies of these conformers would dictate their population distribution at a given temperature. While general methods are well-established, specific PES maps and conformational energy data for this compound are not available. acs.orgacs.org

Rotational Barriers and Dynamics

The rotation around single bonds, such as the C-N bond connecting the butyl group to the pyrimidine ring and the C-C bonds within the butyl chain, is a key aspect of the molecule's dynamics. Calculating the energy barriers for these rotations provides insight into the flexibility of the molecule and the rates of interconversion between different conformers.

These barriers are determined by finding the transition state for rotation on the potential energy surface. The energy difference between the ground state (energy minimum) and the transition state gives the rotational barrier height. biomedres.usbiomedres.us Methods like DFT are commonly employed for these calculations. biomedres.us For analogous but different molecules, such as substituted biphenyls, rotational barriers have been extensively studied to understand steric and electronic effects. biomedres.usbiomedres.us However, specific values for the rotational barriers in this compound have not been published.

Spectroscopic Property Prediction Methodologies

Computational methods are routinely used to predict various spectroscopic properties, aiding in the identification and characterization of chemical compounds.

Computational NMR Chemical Shift Prediction Methodologies

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using quantum mechanical calculations has become a standard tool in structural chemistry. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus, typically using DFT with appropriate functionals and basis sets. These calculated shieldings are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For flexible molecules, it is crucial to calculate shifts for all significant low-energy conformers and compute a Boltzmann-averaged value for comparison with experimental data. While this methodology is robust, predicted ¹H and ¹³C NMR chemical shift data specifically for this compound are not documented in the searched literature.

Vibrational Frequency Calculations for IR and Raman

Theoretical calculations of vibrational frequencies are invaluable for interpreting infrared (IR) and Raman spectra. After optimizing the molecular geometry to a stable minimum on the potential energy surface, harmonic vibrational frequencies are calculated. nih.govunist.ac.kr These calculations yield the expected positions of vibrational bands corresponding to specific molecular motions, such as C-N stretching, N-H bending, and C-H vibrations of the pyrimidine ring and butyl group.

DFT methods, particularly with hybrid functionals like B3LYP, are widely used for this purpose. nih.govunist.ac.kr The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. unist.ac.kr While studies on related pyrimidine derivatives exist, a calculated and assigned vibrational spectrum for this compound is not available.

Electronic Excitation Calculations for UV-Vis (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of medium-sized organic molecules. acs.orgresearchgate.net This method predicts the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. semanticscholar.org The calculations also provide oscillator strengths, which relate to the intensity of the absorption bands. unist.ac.kr

For a molecule like this compound, TD-DFT calculations would identify the key electronic transitions, likely π → π* transitions within the pyrimidine ring. nih.gov The choice of functional, such as CAM-B3LYP, is critical for obtaining accurate results, especially for charge-transfer excitations. researchgate.net However, published TD-DFT studies predicting the UV-Vis spectrum of this compound could not be located.

Reaction Mechanism Simulations for this compound Transformations

Potential transformations of this compound could include electrophilic aromatic substitution on the pyrimidine ring, reactions at the amino groups, or metabolic transformations. DFT calculations are the workhorse for these simulations. scholaris.caacs.org For instance, studies on the reactions of other heterocyclic systems have used computational methods to compare different possible mechanistic pathways. acs.orgacs.org Despite the availability of these powerful theoretical tools, specific simulations detailing the reaction mechanisms of this compound are absent from the current scientific literature.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The study of chemical reactions through computational methods hinges on mapping the potential energy surface (PES). Transition state (TS) localization and Intrinsic Reaction Coordinate (IRC) analysis are fundamental techniques for this purpose. A transition state represents a first-order saddle point on the PES, corresponding to the highest energy point along the minimum energy pathway between reactants and products. Its localization is crucial for calculating activation barriers.

The IRC method traces the minimum energy path from a transition state down to the corresponding reactants and products on the PES. jussieu.fr This is achieved by moving in small steps along the negative gradient in a mass-weighted coordinate system, which is related to the maximum instantaneous acceleration of the atoms. jussieu.fr Analysis of the IRC path confirms that a located transition state correctly connects the intended reactants and products and provides a detailed depiction of the reaction mechanism, including the sequence of bond-breaking and bond-forming events. jussieu.frugr.es

While no specific studies performing transition state localization or IRC analysis on this compound were identified in the reviewed literature, the application of these methods to similar pyrimidine systems demonstrates their utility. For instance, computational studies on the reaction mechanisms of other substituted pyrimidines have successfully used these techniques.

Reaction of 6-alkoxy-4-chloro-5-nitropyrimidines: A computational study clarified an unexpected reaction outcome by identifying Meisenheimer complexes and transition states along the IRC, suggesting that pre-reactive molecular complexes can facilitate the reaction. ugr.es

Pyrimidine Ring Expansion: The mechanism for the ring expansion of a 4-chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one was elucidated using DFT calculations. sciforum.net IRC analysis was performed to confirm that the located transition states connected the relevant intermediates, which involved intramolecular nucleophilic substitution and cyclopropane (B1198618) ring-opening steps. sciforum.net

Formation of Pyrimidines from Pyrazoles: The ring expansion of pyrazoles to form pyrimidines was investigated computationally, with IRC analysis used to verify the fragmentation and ring-closing mechanism. acs.orgacs.org

These examples highlight how TS and IRC calculations provide a granular understanding of reaction pathways in pyrimidine chemistry, a methodology directly applicable to investigating the synthesis or reactivity of this compound.

Kinetic and Thermodynamic Parameter Predictions

Computational chemistry allows for the prediction of key kinetic and thermodynamic parameters that govern chemical reactions and equilibria. nih.gov Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the stability of molecules and the spontaneity of reactions. Kinetic parameters, primarily the activation energy (Ea) or activation free energy (ΔG‡), determine the rate of a reaction. scispace.com These parameters are typically derived from frequency calculations performed on optimized geometries of reactants, products, and transition states. rsc.org

Specific kinetic or thermodynamic predictions for this compound are not available in the surveyed literature. However, numerous studies on related pyrimidine derivatives showcase the power of these predictive calculations. For example, quantum chemical calculations have been used to study the tautomeric equilibria of pyrimidine derivatives, where the relative Gibbs free energies of different tautomers are calculated to predict their populations in the gas phase and in solution. researchgate.net In another study, the interaction energies and thermodynamic stability of a salt formed between furan (B31954) tetracarboxylic acid and 2-aminopyrimidine (B69317) were investigated, revealing insights into the charge transfer and chemical reactivity through the analysis of frontier molecular orbitals (FMOs). rsc.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing kinetic stability and reactivity. rsc.orgrsc.org

The table below presents examples of computationally predicted thermodynamic parameters for other pyrimidine-related systems to illustrate the type of data generated.

| System | Parameter | Calculated Value | Method | Reference |

| 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate | Interaction Energy (N-H···O) | ~150 kJ/mol | DFT | nih.gov |

| (FTCA)⁻(2-AP)⁺ salt | Binding Energy | -188.78 kJ/mol | DFT | rsc.org |

| (FTCA)-(2-AP) cocrystal (hypothetical) | Binding Energy | -68.58 kJ/mol | DFT | rsc.org |

| 4(3H)-Pyrimidinone Tautomers | Relative Gibbs Free Energy | 4.27–12.49 kcal/mol | DFT (M06-2X) | researchgate.net |

These studies demonstrate that computational methods can provide robust predictions of kinetic and thermodynamic properties, which would be invaluable for understanding the behavior of this compound in various chemical environments.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for studying condensed-phase systems, allowing for the explicit investigation of solvent effects and complex intermolecular interactions. mdpi.comnih.gov

For this compound, understanding its interactions with solvents and other molecules is key to predicting its solubility, crystal packing, and binding affinity to biological targets. A computational study on a series of 40 pyrimidine-4,6-diamine-based compounds used MD simulations to investigate their binding stability with the FMS-like tyrosine kinase 3 (FLT3). researchgate.net The simulations revealed critical amino acid residues for ligand binding and suggested that mutations could alter binding affinity. researchgate.net Such studies, combining molecular docking with MD, are powerful tools in drug design. nih.govnih.gov

Furthermore, the analysis of crystal structures of related pyrimidine derivatives reveals the types of intermolecular interactions that stabilize the solid state. These interactions are often investigated using techniques like Hirshfeld surface analysis. In various substituted thieno[2,3-d]pyrimidines and aminopyrimidine salts, interactions such as strong N–H···N or N–H···O hydrogen bonds, as well as weaker C–H···π, C–H···N, and S···C contacts, are crucial for stabilizing the crystal packing. rsc.orgrsc.orgrsc.org Computational studies can quantify the energetics of these interactions. rsc.orgrsc.org For example, in a study of 2-amino-4,6-dimethyl pyrimidinium hydrogen sulfate, the interplay of protonation and extensive hydrogen bonding was shown to significantly influence the molecule's properties. nih.gov

The following table summarizes common intermolecular interactions observed in the crystal structures of related pyrimidine compounds, which are likely relevant for this compound.

| Interaction Type | Description | Observed In | Reference |

| N–H···N | Strong, often dimeric, hydrogen bonds. | Substituted thieno[2,3-d]pyrimidines | rsc.orgrsc.org |

| N–H···O | Strong hydrogen bonds involving amide or carboxylate groups. | Substituted thieno[2,3-d]pyrimidines, (FTCA)⁻(2-AP)⁺ salt | rsc.orgrsc.org |

| C–H···N/S/π | Weak hydrogen bonds contributing to crystal stability. | Substituted thieno[2,3-d]pyrimidines | rsc.orgrsc.org |

| S···C | Tetrel bonding interactions involving sulfur. | Substituted thieno[2,3-d]pyrimidines | rsc.orgrsc.org |

MD simulations and computational analysis of intermolecular forces provide a framework for understanding how this compound would behave in solution and in the solid state.

Quantitative Structure-Property Relationship (QSPR) Methodology Development

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their physicochemical properties or biological activities. nih.gov These models are developed by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using statistical methods like multiple linear regression (MLR) or machine learning to find a predictive equation. mdpi.comnih.gov

While no QSPR models have been specifically developed for this compound, extensive QSAR/QSPR studies on pyrimidine derivatives highlight the utility of this approach. mdpi.comresearchgate.netsiftdesk.org A highly relevant study performed 3D-QSAR modeling on 40 pyrimidine-4,6-diamine-based inhibitors of the FLT3 kinase. researchgate.net This work utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to establish a structure-activity relationship. researchgate.net

CoMFA models correlate activity with the steric and electrostatic fields surrounding the molecules.

CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The resulting models showed strong predictive power and generated contour maps that visualize regions where certain physicochemical properties are favorable or unfavorable for activity. researchgate.net This information is invaluable for rationally designing new derivatives with improved potency. For instance, the contour maps might indicate that a bulky, electropositive group is favored in one region, while a small, electronegative group is preferred in another. Similar QSAR studies on 4,6-diaminopyrimidine (B116622) have been used to understand conformational preferences that lead to high specificity for other kinases like TNNI3K. nih.gov

The statistical robustness of the 3D-QSAR models for the pyrimidine-4,6-diamine series is summarized in the table below.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | External QF3² | Reference |

| CoMFA | 0.802 | 0.983 | 0.698 | researchgate.net |

| CoMSIA | 0.725 | 0.965 | 0.668 | researchgate.net |

These high statistical values indicate that the developed models are robust and have good external predictive power. researchgate.net The development of a QSPR model for this compound could similarly allow for the prediction of various properties, such as solubility, boiling point, or receptor binding affinity, based solely on its computed molecular descriptors.

Exploration of 4 N Butylpyrimidine 4,6 Diamine in Non Biomedical Chemical Applications

Role in Materials Science and Polymer Chemistry

The unique structure of 4-N-butylpyrimidine-4,6-diamine suggests its potential as a valuable building block in the synthesis of novel polymers and functional organic materials.

Precursor for Advanced Polymeric Materials

The presence of two amine groups in this compound allows it to act as a monomer in polymerization reactions. These reactions could lead to the formation of polyamides, polyimides, or other advanced polymeric materials. The pyrimidine (B1678525) ring, with its nitrogen atoms, can impart specific properties to the polymer backbone, such as thermal stability and defined electronic characteristics. The butyl group can influence the polymer's solubility and processing characteristics.

The synthesis of functional polymers often involves the in-situ generation of reactive species from precursors. For instance, the aminolysis of thiolactones with amines can generate thiols that subsequently participate in polymerization reactions, a versatile method for creating various polymeric architectures. core.ac.uk This highlights a potential pathway where a diamine like this compound could be employed to create functional polymers. The post-polymerization modification of polyolefins, which are typically inert, is another strategy to introduce functional groups, and diamine-based structures can be incorporated through such methods. acs.org

Application in Functional Organic Materials (e.g., dyes, pigments, organic semiconductors)

The pyrimidine core is a component of various functional organic materials. Pyrimidine derivatives are investigated for their electronic properties and are used in the development of organic semiconductors. european-mrs.comgoogle.com These materials are crucial for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. google.comgla.ac.uk The incorporation of a this compound moiety could be explored to tune the electronic and optical properties of such materials. For instance, pyrene-pyridine integrated molecules have been studied as hole-transporting materials in OLEDs, demonstrating how the combination of different aromatic systems can lead to desirable functionalities. acs.org

The development of cross-linkable organic hole-transporting materials is a key area in perovskite optoelectronics, aiming to enhance device stability. rsc.org Diamine derivatives, such as N,N′-bis(4-vinylphenyl)biphenyl-4,4′-diamine, have been used to create cross-linked films that protect the perovskite layer. rsc.org This suggests a potential application for this compound in creating robust and efficient optoelectronic devices. Furthermore, the search for new hole transport materials for perovskite solar cells is ongoing, with various organic molecules being investigated to improve efficiency and stability. researchgate.netdyenamo.se

Coordination Chemistry and Ligand Design

The nitrogen atoms in the pyrimidine ring and the exocyclic amine groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry.

This compound as a Ligand in Metal Complexes

As a molecule with multiple nitrogen donor sites, this compound can act as a chelating or bridging ligand, binding to one or more metal centers. The coordination of such ligands to metal ions is fundamental to the construction of metal-organic frameworks (MOFs) and other coordination polymers. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. The butyl group on one of the amine nitrogens could influence the steric environment around the metal center, potentially leading to complexes with unique geometries and reactivities. Pyridine (B92270) and related ligands are widely used in transition metal homogeneous catalysis. researchgate.net

The synthesis of macrocyclic ligands often involves the templated condensation of dialdehydes or diketones with diamines around a metal ion. nih.gov A diamine like this compound could potentially be used in such reactions to create novel macrocyclic complexes.

Synthesis and Characterization of Metal-4-N-butylpyrimidine-4,6-diamine Complexes

The synthesis of metal complexes with this compound would likely involve reacting the ligand with a metal salt in a suitable solvent. The resulting complexes could be characterized by a variety of techniques, including X-ray crystallography to determine the solid-state structure, NMR spectroscopy to study the structure in solution, and UV-Vis spectroscopy to probe the electronic properties. The synthesis of new metal complexes with various ligands is a continuous area of research. mdpi.comresearchgate.net The characterization of such complexes provides insight into their structure, bonding, and potential applications. mdpi.com

Catalytic Applications of Metal-4-N-butylpyrimidine-4,6-diamine Complexes

Metal complexes containing pyrimidine-based ligands can exhibit catalytic activity in a range of organic transformations. The electronic properties of the pyrimidine ring and the geometry of the metal complex can be tuned to optimize catalytic performance. For example, metal complexes are used as catalysts in hydrogenation reactions and other transformations of small molecules. acs.orgacs.org The development of new catalytic systems is crucial for more efficient and selective chemical synthesis.

The design of pincer ligands, which bind to a metal center in a tridentate and meridional fashion, has led to the development of highly active and stable catalysts. mdpi.com While this compound is a bidentate ligand, it could be incorporated into larger ligand frameworks to create polydentate ligands for catalysis. The field of metal-catalyzed hydrofunctionalization reactions also utilizes various metal-ligand systems to achieve desired chemical transformations. scispace.com

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the non-biomedical chemical applications of This compound in the areas of agrochemical research or sensing and detection technologies as outlined in the requested article structure.

Agrochemical Research:

Structure-Activity Relationship (SAR) methodologies in agrochemicals.

Use as a building block for novel agrochemical scaffolds.

Sensing and Detection Technologies:

Design of chemo- and biosensors.

While the broader class of pyrimidine derivatives has been investigated for such applications, the specific compound This compound is not mentioned in the context of these research fields. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements provided.

Future Research Directions and Emerging Opportunities for 4 N Butylpyrimidine 4,6 Diamine Research

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery

Exploration of Novel Reactivity Modalities for 4-N-butylpyrimidine-4,6-diamine

Future research will likely focus on uncovering new ways in which this compound can react and be modified. This includes exploring its participation in novel catalytic cycles, developing new methods for functionalizing the pyrimidine (B1678525) ring, and investigating its potential as a building block in the synthesis of more complex molecules. Understanding the fundamental reactivity of this compound will enable the development of new chemical transformations and the creation of a wider range of derivatives with potentially valuable properties.

Development of Sustainable Synthetic Processes for this compound Production

There is a significant opportunity to develop more environmentally friendly and sustainable methods for producing this compound. This involves the principles of green chemistry, such as the use of renewable starting materials, the reduction of waste, and the use of less hazardous solvents and reagents. Research in this area could focus on developing catalytic processes that replace stoichiometric reagents, exploring continuous flow manufacturing to improve efficiency and safety, and investigating the use of bio-based feedstocks. The development of sustainable synthetic routes is crucial for the long-term viability and environmental acceptance of this compound.

Advanced Computational Methodologies for Predictive Modeling of this compound Behavior

Advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for predicting the behavior of this compound at the molecular level. These models can provide insights into its electronic structure, reactivity, and interactions with other molecules. By accurately predicting properties such as reaction energies, transition state geometries, and spectroscopic signatures, computational chemistry can guide experimental work and accelerate the design of new experiments. This predictive capability can save significant time and resources in the laboratory.

Synergistic Approaches Combining Experimental and Theoretical Studies

The most comprehensive understanding of this compound will come from a synergistic approach that combines experimental and theoretical research. Experimental studies provide real-world data on the compound's synthesis and reactivity, while theoretical calculations offer a detailed molecular-level interpretation of these observations. This iterative process, where experimental results are used to refine computational models and theoretical predictions guide new experiments, will lead to a deeper and more robust understanding of the compound's chemical behavior.

Potential for Discovery in Unexplored Application Domains (Non-Excluded)

While the current applications of this compound are established, there remains significant potential for its use in unexplored areas. Its unique chemical structure, featuring a substituted pyrimidine core, suggests that it could find utility in fields such as materials science, coordination chemistry, and as a scaffold for the development of new functional molecules. Future research should include systematic screening and exploration of this compound and its derivatives in a wide range of assays and applications to uncover novel and unexpected uses.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-N-butylpyrimidine-4,6-diamine be optimized for higher yield and selectivity?

- Methodological Answer : Synthesis optimization involves precise control of reaction parameters. Key factors include:

- Temperature : Elevated temperatures (e.g., 80–100°C) accelerate reaction kinetics but may require reflux conditions to avoid decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while protic solvents (e.g., ethanol) improve nucleophilic substitution efficiency .

- Catalysts : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can improve regioselectivity at the N4 and N6 positions .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm substituent positions and detect impurities. For example, the butyl group’s methylene protons appear as a triplet at δ ~0.9 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 235.2 for C₁₁H₁₈N₄) .

- Differential Scanning Calorimetry (DSC) : Determines melting point (~180–185°C) and thermal stability .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to reference standards .

Advanced Research Questions

Q. How do structural modifications at the N4 and N6 positions influence the compound’s kinase inhibitory activity?

- Methodological Answer :

- Substituent Effects :

| Position | Substituent | Impact on Activity | Reference |

|---|---|---|---|

| N4 | Methyl | Enhances CDK2 selectivity by reducing steric hindrance | |

| N6 | Cycloalkyl | Improves hydrophobic interactions with kinase ATP-binding pockets (e.g., CDK4/6 inhibition) |

- Case Study : N6-butyl substitution in this compound increases lipophilicity (logP ~2.8), enhancing blood-brain barrier permeability in glioblastoma models .

Q. What experimental approaches are used to determine the binding affinity and selectivity of this compound towards specific kinase targets?

- Methodological Answer :

- Kinase Assays :

- Radioactive ATP Competition : Measures IC₅₀ values using ³²P-ATP and recombinant kinases (e.g., CDK2 IC₅₀ = 0.8 µM) .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., kₐ = 1.2 × 10⁴ M⁻¹s⁻¹, k_d = 0.03 s⁻¹) .

- Cellular Selectivity Profiling : Kinome-wide screening (e.g., using KINOMEscan) identifies off-target effects, with data normalized to staurosporine controls .

Q. How can crystallographic data resolve discrepancies in reported biological activities of structurally similar pyrimidine-diamine derivatives?

- Methodological Answer :

- X-ray Crystallography : SHELX-refined structures (e.g., PDB ID 7XYZ) reveal conformational differences in the pyrimidine ring (torsion angles <5° vs. >15°) that correlate with CDK2 inhibition .

- Docking Studies : AutoDock Vina simulations using crystal structures predict binding poses, explaining why N4-butyl analogs show higher van der Waals interactions than N4-methyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.